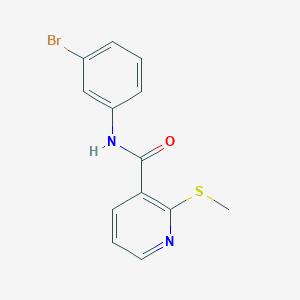

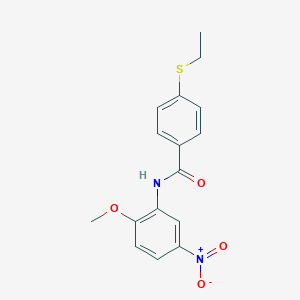

![molecular formula C23H20Cl2N6O2 B2800238 1,7-双(4-氯苯基)-3,9-二甲基-7,9-二氢-[1,2,4]三唑并[3,4-f]嘧啶-6,8(1H,4H)-二酮 CAS No. 886907-46-6](/img/structure/B2800238.png)

1,7-双(4-氯苯基)-3,9-二甲基-7,9-二氢-[1,2,4]三唑并[3,4-f]嘧啶-6,8(1H,4H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a kind of nitrogen-containing heterocycle and is one of the two types of nitrogen-containing bioheterocycles called nucleobases, which, along with deoxyribose or ribose sugars, form nucleotides . These nucleotides are the basic building blocks of DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring. It also has two 4-chlorobenzyl groups attached, as well as two methyl groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purine derivatives can undergo a variety of reactions. These can include further substitutions on the purine ring, as well as reactions at the benzyl and methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the chlorobenzyl groups in this compound could increase its lipophilicity compared to purine itself .科学研究应用

Cancer Therapy: Iron Chelation

Iron chelators have gained attention as potential cancer therapeutics due to cancer cells’ increased avidity for iron. In this context, derivatives of 1,2,4-triazino[5,6-b]indole were designed and synthesized. Specifically, a novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives with a pyridinocycloalkyl moiety were developed based on the structure of the iron chelator VLX600 . Among these compounds, 3k demonstrated strong antiproliferative activity against various cancer cell lines (A549, MCF-7, Hela, and HepG-2) with low cytotoxicity against normal cells. Notably, 3k selectively bound to ferrous ions and induced apoptosis via the mitochondria pathway, making it a promising lead compound for cancer treatment .

Antimicrobial Properties

Some novel derivatives of 1,2,4-triazol-3-one were synthesized, including those bearing a pyridazinocycloalkyl moiety. These compounds exhibited antimicrobial activity, which could be explored further for potential therapeutic applications .

Anticancer Activity

Researchers have been investigating polyheterocyclic compounds derived from 1,2,4-triazino[5,6-b]indole . These compounds, including 1-amino[1,2,4]triazino[3’,4’:3,4]-[1,2,4]triazino[5,6-b]indole-2-carbonitrile , are being evaluated for their anticancer properties. Understanding how the size of these molecules impacts their activity may provide valuable insights for future drug development .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1,7-bis[(4-chlorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2N6O2/c1-14-11-29-19-20(26-22(29)31(27-14)13-16-5-9-18(25)10-6-16)28(2)23(33)30(21(19)32)12-15-3-7-17(24)8-4-15/h3-10H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUUHQKNFLEANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2800159.png)

![3-[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2800160.png)

![Ethyl 4-[4-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2800164.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2800165.png)

![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800166.png)

![(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2800170.png)

![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)